3,6-Dihydroxynaphthalene-2,7-disulfonate chemical structure properties
3,6-Dihydroxynaphthalene-2,7-disulfonate chemical structure properties
An In-depth Technical Guide to 3,6-Dihydroxynaphthalene-2,7-disulfonate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3,6-Dihydroxynaphthalene-2,7-disulfonate, a highly versatile and functionalized aromatic compound. Primarily supplied as its disodium salt (CAS No. 7153-21-1), this naphthalenic derivative serves as a critical building block in various fields, from industrial dye manufacturing to advanced materials and pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical properties, synthesis, and key applications.
Core Chemical Identity and Physicochemical Properties
3,6-Dihydroxynaphthalene-2,7-disulfonate is a symmetrical naphthalene core functionalized with two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups. This unique substitution pattern dictates its chemical reactivity and physical properties. The sulfonic acid groups are highly acidic and are typically deprotonated, making the compound exist as a water-soluble salt.
The presence of electron-donating hydroxyl groups and electron-withdrawing sulfonic acid groups on the same aromatic scaffold creates a molecule with rich electronic properties, making it an excellent precursor for azo dyes and a subject of interest for functional materials.
Table 1: Physicochemical Properties of 3,6-Dihydroxynaphthalene-2,7-disulfonate Disodium Salt
| Property | Value | Source(s) |
| CAS Number | 7153-21-1 | [1] |
| Molecular Formula | C₁₀H₆Na₂O₈S₂ | [1] |
| Molecular Weight | 364.26 g/mol | [1][2] |
| Appearance | White to light yellow or gray solid powder | [3] |
| Solubility | Highly soluble in water | [3] |
| Stability | Stable under normal storage conditions. | [3] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Storage | Store in a cool, dry place away from direct sunlight. May be stored under an inert atmosphere. | [3] |
Synthesis Pathway: A Mechanistic Perspective
Causality Behind Experimental Choices:
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Sulfonation: Naphthalene is first reacted with sulfuric acid. The regiochemistry (the position of the added sulfonate groups) is critically dependent on reaction temperature and time. The formation of the thermodynamically stable 2,7-disulfonic acid precursor is favored under specific conditions.
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Alkali Fusion (Hydroxylation): This is a nucleophilic aromatic substitution reaction where the sulfonate groups are replaced by hydroxyl groups. This step requires harsh conditions—typically molten sodium hydroxide at high temperatures (280-350°C)—to overcome the high activation energy required to displace the stable sulfonate leaving group from the aromatic ring.[5][6][7] The choice of a sealed, high-pressure vessel (autoclave) is mandated by these temperatures to prevent the sublimation of reactants and to ensure reaction completion.[5]
Caption: Generalized workflow for the synthesis of dihydroxynaphthalene disulfonates.
Representative General Protocol for Alkali Fusion
This protocol is a generalized representation based on industrial processes for similar compounds and must be adapted and optimized for laboratory scale with stringent safety precautions.
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Reactor Setup: In a high-pressure stainless-steel autoclave, charge solid sodium hydroxide (NaOH).
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Melting: Heat the vessel to >220°C with stirring until the NaOH is completely molten.[6]
-
Reactant Addition: Slowly and carefully add the precursor, naphthalene-2,7-disulfonic acid sodium salt, to the molten NaOH. The molar ratio of NaOH to the sulfonic acid is typically high, in the range of 3:1 to 7:1.[5]
-
Reaction: Seal the reactor and increase the temperature to the target range of 280-320°C. Maintain this temperature with vigorous stirring for 8-12 hours.[5][8]
-
Work-up: After cooling the reactor to room temperature, the solid reaction mass is dissolved in water.
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Acidification: The resulting alkaline solution is carefully acidified with a strong acid like sulfuric acid. This protonates the naphthoxide intermediates, precipitating the crude dihydroxynaphthalene disulfonic acid.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from water or aqueous ethanol to yield the final product.
Key Applications in Research and Development
The unique arrangement of four polar functional groups on a rigid aromatic scaffold makes this compound a valuable intermediate in several scientific domains.
Core Application: Azo Dye Synthesis
The most significant industrial application of 3,6-dihydroxynaphthalene-2,7-disulfonate is as a "coupling component" in the synthesis of azo dyes.[3] The electron-rich dihydroxy-naphthalene system is highly activated towards electrophilic attack by diazonium salts.
Mechanism Insight: The diazonium cation (Ar-N₂⁺) acts as an electrophile, and the naphthalene ring acts as the nucleophile. The coupling reaction typically occurs at a position ortho or para to one of the powerful activating hydroxyl groups. The two sulfonic acid groups enhance the water solubility of the final dye molecule, which is crucial for textile dyeing processes.
Caption: Schematic of azo dye synthesis using the target compound as a coupling component.
Application in Analytical Chemistry
The hydroxyl groups, positioned peri to the sulfonate groups, can form stable five- or six-membered chelate rings with metal ions. This property makes the compound and its derivatives useful as reagents in analytical chemistry for the colorimetric or spectrophotometric determination of metals.[3]
Furthermore, the core structure serves as a scaffold for creating more complex analytical probes. For instance, a derivative of hydroxynaphthalene disulfonic acid was used to synthesize a new azo dye reagent for the spectrophotometric quantification of the ophthalmic drug flourometholone, demonstrating its utility as a versatile building block for targeted analytical tools.[9]
Relevance to Pharmaceutical Science and Drug Development
While not a therapeutic agent itself, 3,6-dihydroxynaphthalene-2,7-disulfonate and its derivatives are finding niche roles and demonstrating potential in pharmaceutical contexts.
-
Advanced Filtration Media: In a notable application, the disodium salt was used as a monomer along with 4,4'-methylene bis(phenyl isocyanate) to chemically modify cellulose acetate membranes. These modified membranes showed an enhanced ability to remove pharmaceutical compounds, such as carbamazepine and ibuprofen, from water, highlighting a potential application in environmental remediation and pharmaceutical manufacturing wastewater treatment.[10]
-
Scaffold for Anticancer Agents: The hydroxynaphthalene-2,7-disulfonic acid moiety has been incorporated into novel azo dyes that exhibit biological activity. One such synthesized compound, 4-((2,6-dihydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid, demonstrated dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line. This suggests that the core structure can serve as a valuable starting point for the design and synthesis of new potential anticancer agents, where the disulfonate groups ensure bioavailability through water solubility.
-
Functional Materials: The compound has been successfully intercalated into the galleries of layered double hydroxides (LDHs).[11][12] This research into hybrid organic-inorganic materials opens possibilities for creating novel systems for controlled release or photofunctional materials relevant to drug delivery and diagnostics.
Safety and Handling
As a hazardous substance, proper handling is essential. The compound is a known skin and eye irritant.[2][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
-
Fire Safety: The material is a combustible solid but difficult to ignite. Avoid generating dust clouds, which can form explosive mixtures with air.[4]
Conclusion
3,6-Dihydroxynaphthalene-2,7-disulfonate is more than a simple dye intermediate. Its symmetric, highly functionalized structure provides a robust and versatile platform for innovation across multiple scientific disciplines. The combination of nucleophilic hydroxyl groups, water-solubilizing sulfonic acid groups, and a rigid aromatic core makes it a valuable building block for creating complex molecules with tailored properties. From enhancing the performance of filtration membranes to serving as a scaffold for potential therapeutics, its utility continues to expand, warranting its place as a compound of significant interest to the research and drug development community.
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